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Abstract

4-Hydroxyquinoline-3-carbaldehyde is a heterocyclic compound of significant interest within
medicinal chemistry, belonging to the broader class of quinoline derivatives known for their
diverse pharmacological activities.[1][2] As a privileged scaffold, the quinoline ring is central to
numerous natural and synthetic bioactive molecules, demonstrating anticancer, antimalarial,
antibacterial, and antiviral properties.[1][3] Theoretical and computational chemistry offer
powerful methodologies for understanding the structure-activity relationships (SAR) of such
compounds at a molecular level.[1] This guide provides a comprehensive overview of the
theoretical studies on 4-Hydroxyquinoline-3-carbaldehyde, detailing its structural properties,
spectroscopic signatures, and electronic characteristics through computational analysis. It
further explores its potential as a therapeutic agent by examining molecular docking studies
and potential mechanisms of action, offering a valuable resource for the rational design of
novel drug candidates.

Molecular Structure and Physicochemical
Properties

4-Hydroxyquinoline-3-carbaldehyde, also known as 4-oxo-1H-quinoline-3-carbaldehyde, is a
quinolone derivative substituted with a formyl group at the 3-position.[4] Its structure combines
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a benzene ring fused to a pyridine ring, a framework that imparts unique electronic and
chemical properties.[2][5]

Below is a summary of its key computed physicochemical properties.

Property Value Source

Molecular Formula C10H7NO2 [4]

Molecular Weight 173.17 g/mol [4]
4-ox0-1H-quinoline-3-

IUPAC Name [4]
carbaldehyde

. C1=CC=C2C(=C1)C(=0O)C(=C

Canonical SMILES [4]
N2)C=0

Hydrogen Bond Donors 1 [4]

Hydrogen Bond Acceptors 3 [4]

Rotatable Bonds 1 [4]

Polar Surface Area 46.2 A2 [4]

XLogP3 1.2 [4]

Theoretical and Computational Methodologies

Computational chemistry is an indispensable tool for predicting the molecular properties and
reactivity of quinoline derivatives.[1] Density Functional Theory (DFT) and molecular docking
are the most common methods employed for these theoretical investigations.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure, geometry,
and vibrational frequencies of molecules.[6] A typical DFT workflow for analyzing a molecule
like 4-Hydroxyquinoline-3-carbaldehyde involves several key steps.

Computational Workflow for DFT Analysis
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Caption: A typical workflow for DFT analysis of a molecule.
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Protocol Details:

o Geometry Optimization: The initial step involves finding the lowest energy conformation of
the molecule. This is commonly achieved using the B3LYP functional combined with a basis
set like 6-311G(d,p) or 6-311++G(d,p).[6][7][8]

 Vibrational Frequency Analysis: Following optimization, frequency calculations are performed
to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies)
and to predict theoretical infrared (IR) and Raman spectra. Calculated frequencies are often
scaled by a factor (e.g., 0.9669 for B3LYP/6-311G(d,p)) to correct for anharmonicity and
improve agreement with experimental data.[9][10]

» Electronic Property Calculation: Once a stable structure is confirmed, various electronic
properties are calculated. This includes the Highest Occupied Molecular Orbital (HOMO) and
Lowest Unoccupied Molecular Orbital (LUMO) to assess chemical reactivity, the Molecular
Electrostatic Potential (MEP) to identify sites for electrophilic and nucleophilic attack, and
Natural Bond Orbital (NBO) analysis to understand charge distribution and hyperconjugative
interactions.[3][6]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one
molecule to a second when bound to each other to form a stable complex.[11] It is widely used
in drug discovery to understand how a ligand, such as a quinoline derivative, might interact with
a biological target like an enzyme or receptor.[12]

Protocol Details:

o Preparation of the Receptor: The three-dimensional structure of the target protein is obtained
from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are
typically removed, and hydrogen atoms are added.

o Preparation of the Ligand: The 3D structure of the ligand (4-Hydroxyquinoline-3-
carbaldehyde or its derivative) is generated and optimized to its lowest energy state, often
using DFT methods as described above.
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» Docking Simulation: A docking algorithm is used to place the ligand into the active site of the

receptor in various conformations and orientations. Each pose is scored based on a scoring

function that estimates the binding affinity.

e Analysis of Results: The resulting poses are analyzed to identify the most favorable binding

mode, characterized by the lowest binding energy and key intermolecular interactions, such

as hydrogen bonds and hydrophobic interactions.[11][12]

Results of Theoretical Studies

Geometric and Vibrational Analysis

Theoretical calculations provide detailed insights into the molecule's geometry and vibrational

modes. While a complete dataset for 4-Hydroxyquinoline-3-carbaldehyde is not readily

available in a single source, data from closely related structures like 4-hydroxy-3-cyano-7-

chloro-quinoline allows for the assignment of key vibrational frequencies.

Vibrational Mode Theoretical Range (cm~?) Description
) Corresponds to the stretching

O-H Stretching ~3500
of the hydroxyl group.
Characteristic stretching

C=0 Stretching 1656 - 1675 vibration of the aldehyde
carbonyl group.[6]
Aromatic ring stretching

C=C / C=N Stretching 1446 - 1622 vibrations from the quinoline
core.
Bending motion of the hydroxyl

O-H In-plane Bending ~1260 group within the molecular
plane.[9]

) Out-of-plane bending of the
O-H Out-of-plane Bending 600 - 700

hydroxyl group.[9]

The calculated bond lengths in quinoline derivatives often show an extended 1-electron

delocalization across the ring system, which is crucial for their biological activity and nonlinear
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optical properties.[3]

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are key quantum-chemical descriptors. The energy of the HOMO is
related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability
to accept electrons. The HOMO-LUMO energy gap (AE) is an important indicator of molecular
stability and reactivity.[3][11]

Parameter Formula Interpretation

Energy required to remove an

lonization Energy (1) | =-EHOMO
electron.
o Energy released when an
Electron Affinity (A) A =-ELUMO )
electron is added.
] Resistance to change in
Chemical Hardness (n) n=(>0-A)/2 o
electron distribution.
Electronegativity (x) x=(1+A)/2 Power to attract electrons.
o A measure of electrophilic
Electrophilicity Index (w) w=x2/(2n)

power.

For a representative quinoline-3-carbaldehyde hydrazone derivative (compound 3g6), the
calculated HOMO-LUMO gap was found to be 0.13377 Hartree, indicating a stable electronic
structure.[11] A smaller energy gap generally implies higher chemical reactivity.

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution of a molecule and
predicting sites for intermolecular interactions.[3] In quinoline derivatives, negative potential
regions (typically colored red or yellow) are usually located around electronegative atoms like
oxygen and nitrogen, indicating them as favorable sites for electrophilic attack. Positive regions
(blue) are found around hydrogen atoms, marking them as sites for nucleophilic attack.[7]

Applications in Drug Development

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://arabjchem.org/quinoline-derivatives-as-possible-lead-compounds-for-anti-malarial-drugs-spectroscopic-dft-and-md-study/
https://arabjchem.org/quinoline-derivatives-as-possible-lead-compounds-for-anti-malarial-drugs-spectroscopic-dft-and-md-study/
https://pubmed.ncbi.nlm.nih.gov/32599364/
https://pubmed.ncbi.nlm.nih.gov/32599364/
https://arabjchem.org/quinoline-derivatives-as-possible-lead-compounds-for-anti-malarial-drugs-spectroscopic-dft-and-md-study/
https://abis-files.ankara.edu.tr/avesis/459a7e66-2cb0-4b1c-86f9-ca98623bf54d?AWSAccessKeyId=IWSFAYG2FPIW95WAB9B5&Expires=1766576054&Signature=g0ksg%2FghBk%2BzsgrTJ5P4AI%2F%2FoGc%3D
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The quinoline scaffold is a cornerstone in medicinal chemistry. Theoretical studies on 4-
Hydroxyquinoline-3-carbaldehyde and its derivatives help rationalize their biological activities
and guide the design of more potent therapeutic agents.

Molecular Docking and Mechanism of Action

Molecular docking studies have been instrumental in exploring the therapeutic potential of
quinoline derivatives. For example, quinoline-3-carbaldehyde hydrazones have been docked
into the active site of DNA topoisomerase |V, a key bacterial enzyme.[11] The most effective
compounds formed strong hydrogen bonds with critical amino acid residues, such as ARG132,
rationalizing their antimicrobial activity.[11] Similarly, derivatives of 4-hydroxy-2-oxo-1,2-
dihydroquinoline have been docked against the HIV-1 integrase enzyme to explore their
potential as anti-HIV agents.[13]

Potential Mechanism of Action for Quinolines
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Caption: Potential mechanisms of action for quinoline derivatives.

Antimicrobial and Anticancer Activity

Derivatives of 4-Hydroxyquinoline-3-carbaldehyde have been synthesized and evaluated for

a range of biological activities.

« Antibacterial Activity: Hydrazone derivatives have shown promising activity against

methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 16 pg/ml.[11]
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e Anticancer Activity: The quinoline scaffold can inhibit signaling pathways crucial for cancer
cell proliferation and survival, such as the PI3K pathway.[14]

» Anti-HIV Activity: 4-hydroxyquinoline derivatives have been designed as potential inhibitors
of HIV-1 integrase, a critical enzyme for viral replication.[14][15]

Synthesis Protocols

The formylation of quinoline derivatives to produce carbaldehydes can be achieved through
several classical methods, which are crucial for generating the precursors for theoretical and
experimental studies.

Common Synthesis Methods:

o Vilsmeier-Haack Reaction: A versatile method for the formylation of electron-rich aromatic
compounds.[16][17]

+ Reimer-Tiemann Reaction: Involves the ortho-formylation of phenols, applicable to
hydroxyquinolines.[16][17]

o Duff Reaction: Uses hexamethylenetetramine for the formylation of activated aromatic rings.
[16][17]

Conclusion

Theoretical studies provide invaluable insights into the structural, electronic, and reactive
properties of 4-Hydroxyquinoline-3-carbaldehyde. Methodologies such as DFT and
molecular docking are essential for elucidating potential mechanisms of action and guiding the
rational design of novel derivatives with enhanced therapeutic efficacy. The combination of
computational analysis and experimental validation has positioned the quinoline scaffold as a
highly promising framework for the development of new antimicrobial, antiviral, and anticancer
agents. This guide summarizes the key theoretical approaches and findings, offering a
foundational resource for researchers dedicated to advancing the field of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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